molecular formula C26H34N4O6 B12396758 L-Tyrosylglycyl-L-leucyl-L-phenylalanine CAS No. 198284-23-0

L-Tyrosylglycyl-L-leucyl-L-phenylalanine

Cat. No.: B12396758
CAS No.: 198284-23-0
M. Wt: 498.6 g/mol
InChI Key: JMEQPUQYEDILLR-FKBYEOEOSA-N
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Description

L-Tyrosylglycyl-L-leucyl-L-phenylalanine is a synthetic peptide composed of four amino acids: tyrosine, glycine, leucine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosylglycyl-L-leucyl-L-phenylalanine has several applications in scientific research:

    Biochemistry: Used to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Medical Research: Explored for its role in cell signaling and receptor binding studies.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can trigger intracellular signaling pathways, leading to various physiological responses. The exact pathways and effects depend on the specific receptor and cellular context.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-phenylalanine: A dipeptide with similar structural features but fewer amino acids.

    L-Tyrosylglycyl-L-tryptophyl-L-leucyl-L-α-aspartyl-L-phenylalanine: A more complex peptide with additional amino acids.

Uniqueness

L-Tyrosylglycyl-L-leucyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with GPCRs and other molecular targets makes it a valuable tool in research and potential therapeutic development.

Properties

CAS No.

198284-23-0

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H34N4O6/c1-16(2)12-21(25(34)30-22(26(35)36)14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1

InChI Key

JMEQPUQYEDILLR-FKBYEOEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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